molecular formula C5H3BrIN B1280457 2-Bromo-3-iodopyridine CAS No. 265981-13-3

2-Bromo-3-iodopyridine

Cat. No.: B1280457
CAS No.: 265981-13-3
M. Wt: 283.89 g/mol
InChI Key: FZBHCYSESMFQJL-UHFFFAOYSA-N
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Description

2-Bromo-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3BrIN. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential applications in various fields. The presence of both bromine and iodine atoms on the pyridine ring makes it a versatile intermediate for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodopyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2-bromopyridine, which undergoes iodination using iodine and a suitable base. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene. The reaction conditions include low temperatures (around -95°C to -45°C) to ensure selective iodination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Cross-Coupling: Palladium or nickel catalysts, along with ligands like triphenylphosphine, in the presence of bases such as potassium carbonate.

    Amination: Copper catalysts and amines under mild conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

2-Bromo-3-iodopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodopyridine involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms allows for selective functionalization at different positions on the pyridine ring. This reactivity is exploited in various synthetic transformations to introduce new functional groups or to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-iodopyridine stands out due to the presence of both bromine and iodine atoms, which provide unique reactivity patterns. This dual halogenation allows for selective and sequential functionalization, making it a valuable intermediate in complex organic synthesis.

Properties

IUPAC Name

2-bromo-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBHCYSESMFQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463506
Record name 2-Bromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265981-13-3
Record name 2-Bromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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